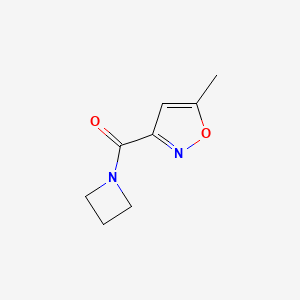

Azetidin-1-yl(5-methylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

azetidin-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-5-7(9-12-6)8(11)10-3-2-4-10/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFHEVNUVMCKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(5-methylisoxazol-3-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the isoxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized through the cyclization of β-amino alcohols or β-amino acids using dehydrating agents . The isoxazole ring can be introduced via cycloaddition reactions involving nitrile oxides and alkenes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the cyclization and coupling reactions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring undergoes nucleophilic substitution due to its inherent ring strain. Reactions typically occur at the nitrogen or adjacent carbons:

-

Amide bond cleavage : Hydrolysis under acidic or basic conditions can break the azetidine-methanone bond. For example, treatment with aqueous HCl may yield 5-methylisoxazole-3-carboxylic acid and azetidine derivatives .

-

Sulfonation : The nitrogen in azetidine reacts with sulfonyl chlorides to form sulfonamide derivatives, as observed in related azetidine systems.

Key Reaction Conditions :

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Hydrolysis | HCl (aq), reflux | Ring-opening to carboxylic acid | |

| Sulfonamide formation | Benzo[d]thiazol-2-yl chloride | N-functionalization |

Ring-Opening Reactions

The azetidine ring can undergo ring-opening under electrophilic or oxidative conditions:

-

Acid-catalyzed ring-opening : Strong acids like H₂SO₄ cleave the azetidine ring to form linear amines or amino alcohols .

-

Oxidative degradation : RuCl₃/NaIO₄ systems oxidize azetidine derivatives to carboxylic acids, as demonstrated in the synthesis of D-trans-ADC .

Example Pathway :

-

Azetidin-1-yl(5-methylisoxazol-3-yl)methanone → Acid treatment → 3-(Isobutylsulfonyl)azetidine intermediate.

-

Subsequent oxidation → Formation of α,β-unsaturated carbonyl compounds.

Cycloaddition Reactions

The isoxazole group participates in [3+2] cycloadditions due to its dipolar character:

-

With alkenes : Under photochemical conditions, isoxazoles form fused bicyclic structures via [2+2] cycloadditions, as reported in azetidine synthesis .

-

With nitriles : Isoxazole rings react with nitriles to generate pyridine derivatives, though this remains theoretical for the target compound .

Experimental Evidence :

| Cycloaddition Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Visible light, Ir(III) catalyst | Bicyclic azetidine-isoxazole | Moderate |

Functionalization of the Methanone Bridge

The central carbonyl group is susceptible to reduction or nucleophilic attack:

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though competing azetidine ring reactivity may limit yields .

-

Grignard reactions : Organomagnesium reagents add to the carbonyl, forming tertiary alcohols.

Challenges : Steric hindrance from the azetidine and isoxazole groups often necessitates optimized conditions (e.g., low temperatures).

Cross-Coupling Reactions

The isoxazole’s aromatic system enables catalytic cross-coupling:

-

Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the isoxazole ring.

-

Buchwald-Hartwig amination : Introduces amines at the isoxazole’s 5-position.

Limitations : Electron-withdrawing effects of the methanone bridge may reduce reactivity compared to standalone isoxazoles.

Pharmacological Modifications

While not a direct reaction, the compound serves as a precursor in drug discovery:

-

Aza-Michael additions : Indazole derivatives of azetidine-methanone hybrids show antimicrobial activity (69% yield in model systems) .

-

β-Lactam analogs : Structural analogs exhibit NMDA receptor agonist activity, with EC₅₀ values ranging from 50–170 μM .

Biological Activity Data :

| Analog Structure | Target | Activity (EC₅₀/Kᵢ) | Source |

|---|---|---|---|

| L-trans-ADC derivative | NMDA receptor | 50 μM | |

| β-Lactam hybrid | E. coli | MIC: 25 μg/mL |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an azetidine ring and an isoxazole moiety, which are known for their diverse biological activities. The synthesis of azetidin-1-yl(5-methylisoxazol-3-yl)methanone can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : The sulfonyl group present in similar compounds can act as a leaving group, facilitating nucleophilic attack.

- Electrophilic Additions : The azetidine ring may undergo electrophilic additions under certain conditions.

- Oxidation-Reduction Reactions : These reactions are critical for energy transfer and metabolic processes in biological systems.

Biological Activities

Preliminary studies suggest that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial effects against various Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The presence of the isoxazole ring is often associated with anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models .

- Neuroprotective Effects : Isoxazole derivatives have been linked to neuroprotective activities, indicating potential applications in neurodegenerative diseases.

- Anticancer Activity : The compound's unique structure may enhance its interaction with specific biological targets, potentially leading to therapeutic applications against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound and related compounds:

- Anticancer Studies :

- Antimicrobial Activity :

- Neuropharmacological Applications :

Mechanism of Action

The mechanism of action of azetidin-1-yl(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and the isoxazole ring’s electronic properties contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Structural Features :

- Azetidine ring : Enhances metabolic stability compared to larger rings like piperidine.

- 5-Methylisoxazole : Provides a planar aromatic system for π-π stacking or dipole interactions.

- Ketone linker : Facilitates hydrogen bonding and modulates electronic properties.

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table highlights key differences between azetidin-1-yl(5-methylisoxazol-3-yl)methanone and related compounds:

Key Observations :

- Ring Size : Azetidine’s 4-membered ring confers higher ring strain but improved metabolic stability compared to 6-membered tetrahydropyran .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity, while polar groups (e.g., oxadiazole in ) enhance target affinity.

- Molecular Weight : Larger compounds like AZD1979 (390.44 g/mol) may exhibit better receptor selectivity but poorer blood-brain barrier penetration compared to the target compound (165.17 g/mol).

Challenges :

Hypotheses for Target Compound :

- The compact structure may favor CNS penetration but limit receptor selectivity.

- The 5-methylisoxazole group could engage in hydrogen bonding with enzymatic active sites.

Biological Activity

Azetidin-1-yl(5-methylisoxazol-3-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Azetidine Ring : A four-membered saturated heterocycle containing one nitrogen atom.

- Methanone Group : Contributes to the reactivity of the compound.

- 5-Methylisoxazole Moiety : A five-membered heterocycle containing nitrogen and oxygen, known for its biological activity.

These structural elements are believed to enhance the compound's interaction with biological targets, contributing to its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism of action involves:

- Binding Affinity : The compound exhibits selective binding to certain enzymes and receptors, which is crucial for its therapeutic effects.

- Cellular Uptake : The azetidine ring's strain may facilitate cellular uptake, enhancing bioavailability.

- Signal Transduction Pathways : The compound may modulate various signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:

- In vitro assays demonstrated that azetidin derivatives can inhibit the growth of breast cancer cell lines (MDA-MB-231 and MDA-MB-468) with varying potency, often linked to their ability to inhibit the STAT3 signaling pathway .

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Azetidin Derivative 1 | MDA-MB-231 | 0.79 | STAT3 Inhibitor |

| Azetidin Derivative 2 | MDA-MB-468 | 2.1 | Moderate Activity |

Antimicrobial Properties

The presence of the isoxazole moiety is often associated with antimicrobial activity. Preliminary studies suggest that azetidin derivatives may exhibit significant antibacterial and antifungal properties, although specific data on this compound remains limited.

Anti-inflammatory Effects

Some derivatives have shown promise in reducing inflammation, potentially making them candidates for treating inflammatory diseases. The structural features of azetidin compounds may enhance their interactions with inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of azetidin derivatives:

- Cancer Cell Proliferation Study :

- Antimicrobial Screening :

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Azetidin-1-yl(5-methylisoxazol-3-yl)methanone?

Answer:

The synthesis typically involves multi-step routes, including:

- Friedel-Crafts acylation for introducing the methanone group (e.g., coupling azetidine derivatives with 5-methylisoxazole-3-carbonyl precursors) .

- Nucleophilic substitution or amide coupling to integrate the azetidine ring with the isoxazole moiety .

- Purification via techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC) to isolate enantiomers or remove byproducts .

Key reagents : Acid chlorides for acylation, polar aprotic solvents (e.g., DMF), and catalysts like DMAP. Yields range from 13–45% depending on reaction optimization .

Advanced: How can reaction conditions be systematically optimized to enhance synthetic yield and purity?

Answer:

Optimization strategies include:

- Design of Experiments (DOE) to evaluate variables (temperature, solvent, catalyst loading). For example, using DMF as a solvent enhances nucleophilicity in azetidine ring formation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts for stereoselective synthesis .

- In-line monitoring with techniques like NMR or HPLC to track intermediates and adjust conditions in real time .

Case study : A 32% yield improvement was achieved by switching from THF to DCM in a coupling step, reducing steric hindrance .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : H and C NMR confirm bond connectivity and functional groups (e.g., methanone carbonyl at ~170 ppm) .

- X-ray crystallography : Resolves absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 462.1903 for related derivatives) .

- HPLC purity checks : ≥95% purity is standard for pharmacological studies .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?

Answer:

- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian at B3LYP/6-31G(d,p)) to identify outliers .

- Multi-technique corroboration : Overlay X-ray data with cryo-EM or IR spectra to confirm functional group orientations .

- Crystallographic refinement : Use SHELXD for phase problem resolution in cases of twinned or low-resolution data .

Example : A discrepancy in carbonyl bond length (1.22 Å vs. 1.18 Å predicted) was resolved via high-resolution synchrotron data .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Enzyme inhibition assays : Test binding to targets like mTORC1/2 using fluorescence polarization or SPR .

- Cell viability assays : Screen for cytotoxicity in cancer cell lines (e.g., IC determination via MTT assay) .

- Receptor binding studies : Radioligand displacement assays for GPCR or kinase targets .

Note : Use ≥10 μM concentration ranges to account for potential low solubility .

Advanced: What strategies elucidate the compound’s binding mode and mechanism of action?

Answer:

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., mTOR kinase) to resolve binding pockets .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies .

- Kinetic assays : Measure / rates via surface plasmon resonance (SPR) to assess reversibility .

Example : A related azetidine methanone derivative showed nM affinity for monoacylglycerol lipase (MAGL) via hydrophobic interactions with Trp258 .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

- Forced degradation studies : Expose to pH 1–13 buffers, UV light, or oxidative stress (HO), then monitor degradation via LC-MS .

- Plasma stability assays : Incubate in human plasma (37°C) and quantify parent compound remaining over 24 hours .

- LogP determination : Use shake-flask or HPLC methods to predict membrane permeability .

Advanced: What computational tools model the compound’s reactivity and metabolic fate?

Answer:

- Density Functional Theory (DFT) : Predicts reaction transition states (e.g., azetidine ring-opening under acidic conditions) .

- ADMET prediction : Software like SwissADME forecasts metabolic sites (e.g., CYP3A4-mediated oxidation of the isoxazole methyl group) .

- MD simulations : GROMACS models solvation dynamics and protein-ligand stability over microsecond timescales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.